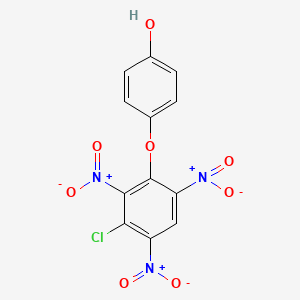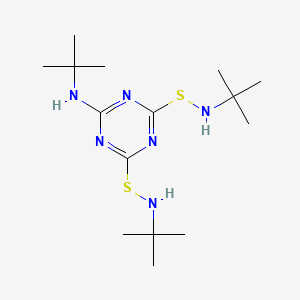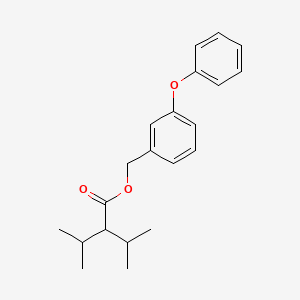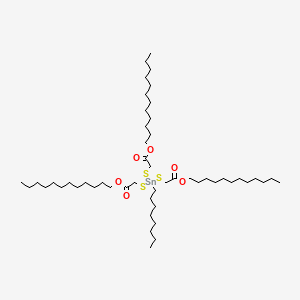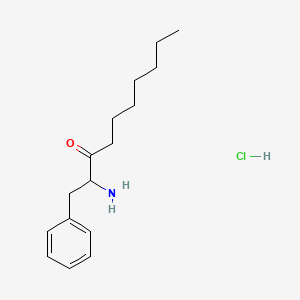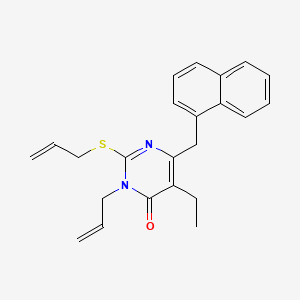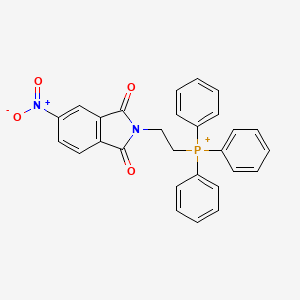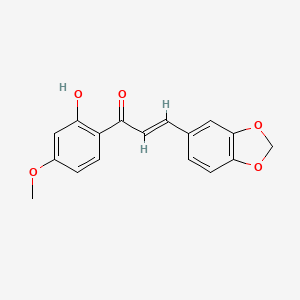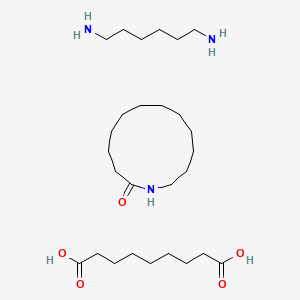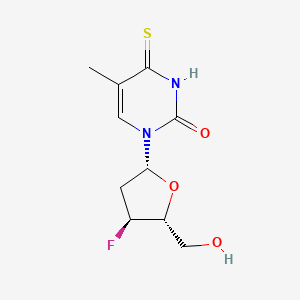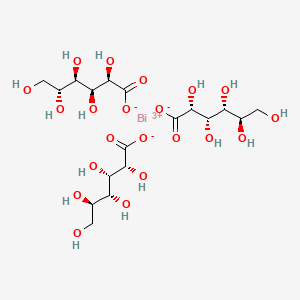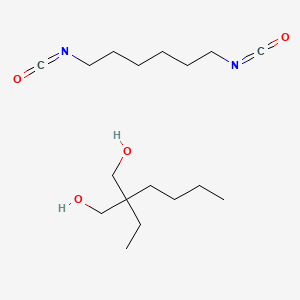
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane is an organic compound with significant applications in various scientific fields. It is known for its utility in life sciences research and has a molecular formula of C9H20O2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane involves the reaction of 2-Butyl-2-ethylpropane-1,3-diol with 1,6-diisocyanatohexane. The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and interactions with biological targets.
Industry: It is employed in the production of polymers, coatings, and other industrial products
Wirkmechanismus
The mechanism of action of 2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-2-ethylpropane-1,3-diol: A related compound with similar structural features but different functional groups.
1,6-Diisocyanatohexane: Another related compound that shares the diisocyanate functional group but differs in its overall structure
Uniqueness
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
169196-93-4 |
|---|---|
Molekularformel |
C17H32N2O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane |
InChI |
InChI=1S/C9H20O2.C8H12N2O2/c1-3-5-6-9(4-2,7-10)8-11;11-7-9-5-3-1-2-4-6-10-8-12/h10-11H,3-8H2,1-2H3;1-6H2 |
InChI-Schlüssel |
CDCUAODLDXJEAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(CO)CO.C(CCCN=C=O)CCN=C=O |
Verwandte CAS-Nummern |
169196-93-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


